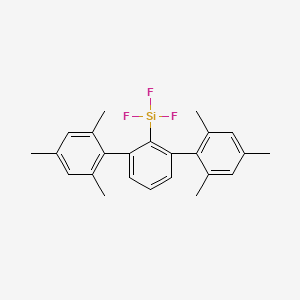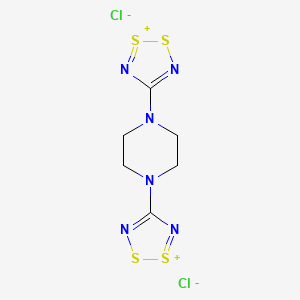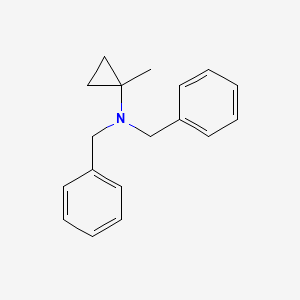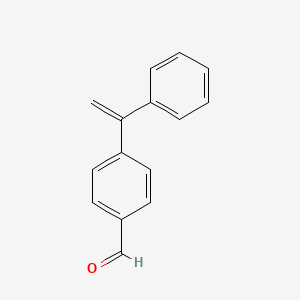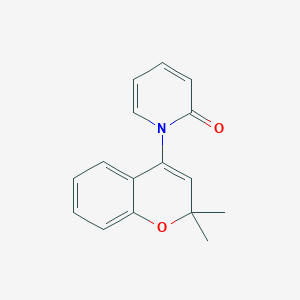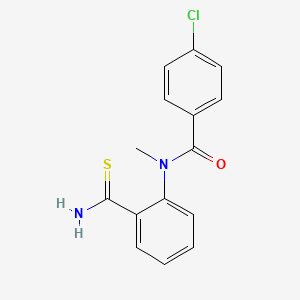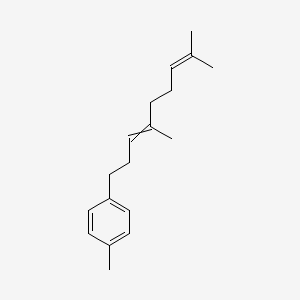
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with a nonadienyl group. This compound is known for its high reactivity due to the presence of multiple double bonds and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene typically involves the esterification of nonanol derivatives with methyl or vinyl reagents. The reaction is followed by dehydration and distillation to obtain the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to consistent product quality. The raw materials, such as nonanol and methyl reagents, are fed into the reactor, where they undergo esterification, dehydration, and distillation in a continuous process .
Análisis De Reacciones Químicas
Types of Reactions
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, fluorescent dyes, and flexible resins.
Mecanismo De Acción
The mechanism of action of 1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene involves its interaction with molecular targets through its reactive double bonds and methyl groups. These interactions can lead to the formation of covalent bonds with biomolecules, affecting their function and activity. The pathways involved may include oxidative stress, signal transduction, and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
4,8-Dimethylnona-1,3,7-triene: Similar structure but lacks the benzene ring.
3,7-Nonadien-2-one, 4,8-dimethyl-: Contains a ketone group instead of a benzene ring.
Uniqueness
1-(4,8-Dimethylnona-3,7-dien-1-YL)-4-methylbenzene is unique due to its combination of a benzene ring with a nonadienyl group, providing a distinct set of chemical properties and reactivity. This makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Propiedades
Número CAS |
405506-88-9 |
|---|---|
Fórmula molecular |
C18H26 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
1-(4,8-dimethylnona-3,7-dienyl)-4-methylbenzene |
InChI |
InChI=1S/C18H26/c1-15(2)7-5-8-16(3)9-6-10-18-13-11-17(4)12-14-18/h7,9,11-14H,5-6,8,10H2,1-4H3 |
Clave InChI |
PJCQELGUCRABMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



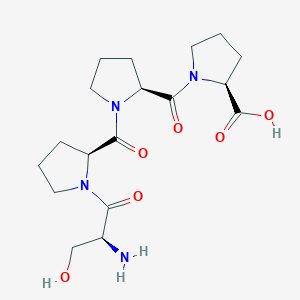
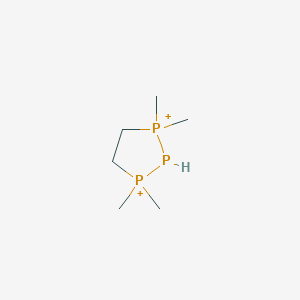
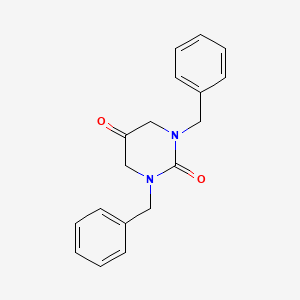


![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
